molecular formula C8H9FO B1592259 5-Ethyl-2-fluorophenol CAS No. 891843-05-3

5-Ethyl-2-fluorophenol

Cat. No. B1592259
M. Wt: 140.15 g/mol
InChI Key: MHGSGAMJZBVTNG-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluorophenol is a useful chemical compound with a variety of research applications . It belongs to the main category of Alcohols / Alkoxides / Phenols / Hydroxy compounds Halides / Halide containing compounds . The molecular formula of 5-Ethyl-2-fluorophenol is C8H9FO and its molecular weight is 140.155 .


Synthesis Analysis

The synthesis of fluorinated compounds like 5-Ethyl-2-fluorophenol has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .


Molecular Structure Analysis

The molecular structure of 5-Ethyl-2-fluorophenol consists of a benzene ring substituted with a fluorine atom and an ethyl group . The presence of the fluorine atom introduces unique properties to the compound due to the high electronegativity of fluorine.

Scientific Research Applications

  • Fluorinated Analogs for pH Measurement : A study by Rhee, Levy, & London (1995) discussed the development of pH-sensitive probes using fluorinated analogs. These probes are based on the 2-aminophenol group, indicating applications in measuring intracellular pH.

  • Antidopaminergic Agents : Habernickel (2003) explored the use of 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives as anti-dopaminergic agents, useful in treating schizophrenia and neurodegenerative disorders [Habernickel, 2003].

  • Anodic Fluorination of Phenols : Fukuhara, Sawaguchi, & Yoneda (2000) presented a method for the anodic fluorination of phenols, producing p-fluorophenols, which suggests potential applications in organic synthesis [Fukuhara et al., 2000].

  • Tissue Clearing Methods : Masselink et al. (2018) discussed a streamlined ethyl cinnamate-based clearing procedure, highlighting applications in microscopic imaging through large tissues, potentially involving the use of fluorophenols [Masselink et al., 2018].

  • Serotonin Receptor Study : Plenevaux et al. (2000) utilized a radiolabeled antagonist, [18F]p-MPPF, for the study of 5-HT1A receptors with PET, indicating potential research applications in neuroscience and pharmacology [Plenevaux et al., 2000].

  • Metabonomic Toxicity Assessment : Bundy et al. (2002) assessed the toxicity of various fluorophenols, including 2-fluoro-4-methylaniline, to the earthworm Eisenia veneta, suggesting applications in environmental toxicology [Bundy et al., 2002].

  • Anaerobic Transformation Study : Genthner, Townsend, & Chapman (1989) used isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, implying applications in biochemistry and environmental science [Genthner et al., 1989].

Safety And Hazards

The safety data sheet for 5-Ethyl-2-fluorophenol suggests that it should be handled with care . In case of accidental release, dust formation should be avoided and personal protective equipment should be used . If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

5-ethyl-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGSGAMJZBVTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595776
Record name 5-Ethyl-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-fluorophenol

CAS RN

891843-05-3
Record name 5-Ethyl-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 15.5 g of 4-ethylfluorobenzene and 14.6 g of N,N,N′N′-tetramethylethylenediamine in 500 ml of THF was cooled to −75° C. under a nitrogen atmosphere, and then 126 ml of s-butyllithium (0.99M, cyclohexane solution) was added and the mixture was stirred for 2 hours. After then adding 28 ml of trimethyl borate, the reaction mixture was warmed to room temperature and 14.4 ml of acetic acid was added. After stirring for 30 minutes, the reaction mixture was cooled to 0° C., and then 28.4 ml of 30% aqueous hydrogen peroxide was added and the mixture was stirred at room temperature for 18 hours. Next, 500 ml of saturated aqueous sodium sulfite was added to the reaction mixture and extraction was performed with 1 liter of diethyl ether. The organic layer was washed with 500 ml of water and 500 ml of saturated aqueous sodium chloride in that order and dried over anhydrous magnesium sulfate, the desiccating agent was filtered, and the filtrate was concentrated under reduced pressure. The residue was subjected to distillation to give the title compound (16.35 g) as a colorless liquid (boiling point: 76-80° C., 17 mmHg).
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
28.4 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
14.4 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A 500 ml THF solution containing 15.5 g of 4-ethylfluorobenzene and 14.6 g of N,N,N′N′-tetramethylethylenediamine was cooled to −75° C. under a nitrogen atmosphere, and then 126 ml of s-butyllithium (0.99 M, cyclohexane solution) was added and the mixture was stirred for 2 hours. Next, 28 ml of trimethyl borate was added, the reaction mixture temperature was raised to room temperature and 14.4 ml of acetic acid was added. After stirring for 30 minutes, the reaction mixture was cooled to 0° C., 28.4 ml of a 30% aqueous solution of hydrogen peroxide was added and stirring was continued at room temperature for 18 hours. Next, 500 ml of a saturated aqueous solution of sodium sulfite was added to the reaction mixture, which was then extracted with 11 of diethyl ether. The organic layer was washed with 500 ml of water and 500 ml of saturated aqueous sodium chloride in that order and dried over anhydrous magnesium sulfate, the desiccant was filtered out, and the filtrate was concentrated under reduced pressure. The residue was distilled to obtain the target compound (16.35 g) as a colorless liquid (boiling point: 76-80° C., 17 mmHg).
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
saturated aqueous solution
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
14.4 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 1-ethyl-4-fluorobenzene (7.2 g, 58 mmol) in THF (30 mL) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (3.0 mL) was added n-BuLi (1.6M in hexane, 42 mL) at −78° C. After 1 h stirring, trimethyl borate (13 mL) was added. The mixture was stirred from −78° C. to rt overnight. It was quenched by acetic acid (5.0 mL) and hydrogen peroxide solution (30% in water) at 0° C. The mixture was stirred for 2 h before extracted with EtOAc. The organic extracts were washed with brine, dried over MgSO4 and concentrate to give 118A (7.6 g, 94% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 1.19 (t, J=7.69 Hz, 3H) 2.56 (q, J=7.62 Hz, 2H) 6.60-6.71 (m, 1H) 6.83 (dd, J=8.79, 2.20 Hz, 1H) 6.95 (dd, J=10.55, 8.35 Hz, 1H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods IV

Procedure details

To a solution of 1-ethyl-4-fluorobenzene (5.0 g, 40.3 mmol) and PMDTA (8.5 mL, 40.7 mmol) in 20 mL THF at −40° C., was added BuLi (1.4 M in hexanes, 31.6 mL, 44.3 mmol). The tan suspension was stirred at −60° C. for 40 min, was recooled to −78° C., then B(OMe)3 (9.03 mL, 80.6 mmol). The mixture was stirred at −78° C. for 30 min, then was allowed to warm to rt. The reaction was quenched with 8 mL AcOH, then was cooled to 0° C. and treated with 9.8 mL 30% H2O2. The mixture was stirred for 30 min, then was quenched with aq. Na2SO3. The mixture was diluted with hexanes, washed with H2O (3×) and brine, dried (Na2SO4), filtered through 2″ silica gel (eluting with 20% EtOAc/hexanes), then concentrated to afford 5.42 g of Intermediate 188.1 as a pale yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
31.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.03 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-fluorophenol
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2-fluorophenol
Reactant of Route 3
5-Ethyl-2-fluorophenol
Reactant of Route 4
Reactant of Route 4
5-Ethyl-2-fluorophenol
Reactant of Route 5
Reactant of Route 5
5-Ethyl-2-fluorophenol
Reactant of Route 6
5-Ethyl-2-fluorophenol

Citations

For This Compound
2
Citations
CR Wellaway, IR Baldwin, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
… Synthesis of 5-ethyl-2-fluorophenol target compound 38 required the preparation of boronic ester 36, utilizing a THP group for protection of the phenol OH. Directed lithiation of 1-ethyl-4-…
Number of citations: 5 pubs.acs.org
P Jones, RI Storer, YA Sabnis… - Journal of medicinal …, 2017 - ACS Publications
… To a solution of 5-ethyl-2-fluorophenol 50 (76.36g, 545 mmol… in vacuo to give 4-bromo-5-ethyl-2-fluorophenol (119 g, 100%). … To a solution of 4-bromo-5-ethyl-2-fluorophenol (80 g, 365 …
Number of citations: 51 pubs.acs.org

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